3,4,5-Trimethylheptane
Overview
Description
3,4,5-Trimethylheptane is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a heptane backbone with three methyl groups attached at the 3rd, 4th, and 5th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups. This can be done using Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes, including this compound .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylheptane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert but can participate in reactions under specific conditions .
Common Reagents and Conditions
Halogenation: In the presence of ultraviolet light, this compound can react with halogens such as chlorine or bromine to form haloalkanes.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Major Products Formed
Halogenation: Produces various haloalkanes depending on the halogen used.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
3,4,5-Trimethylheptane has several applications in scientific research and industry:
Biology: Studied for its interactions with biological membranes and its effects on lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a component in high-octane fuels.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethylheptane in various applications depends on its chemical properties. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability . Its hydrophobic nature allows it to dissolve and transport hydrophobic molecules, making it useful in drug delivery .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethylpentane: Another branched alkane with a similar structure but different branching positions.
3,3,5-Trimethylheptane: Similar in structure but with different methyl group positions.
Uniqueness
3,4,5-Trimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its symmetrical structure makes it distinct from other isomers, influencing its boiling point, melting point, and reactivity .
Properties
IUPAC Name |
3,4,5-trimethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-6-8(3)10(5)9(4)7-2/h8-10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIBBYARMPSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871312 | |
Record name | Heptane, 3,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20278-89-1 | |
Record name | 3,4,5-Trimethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20278-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 3,4,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020278891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 3,4,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 3,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trimethylheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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